molecular formula C₂₀H₁₉NO₂S B1145787 Tazarotenic Acid Methyl Ester CAS No. 1332579-70-0

Tazarotenic Acid Methyl Ester

Katalognummer: B1145787
CAS-Nummer: 1332579-70-0
Molekulargewicht: 337.44
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tazarotenic Acid Methyl Ester can be synthesized through the esterification of Tazarotenic Acid. The process typically involves the reaction of Tazarotenic Acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Tazarotenic Acid Methyl Ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Dermatological Treatments

Tazarotenic acid methyl ester is primarily utilized in the following dermatological applications:

  • Acne Vulgaris : Clinical studies have demonstrated that topical formulations containing tazarotenic acid effectively reduce both inflammatory and non-inflammatory acne lesions. For instance, a study showed that 0.1% tazarotene gel significantly improved acne severity compared to placebo .
  • Plaque Psoriasis : Tazarotenic acid is also approved for treating plaque psoriasis. Its application has been shown to decrease scaling and erythema associated with this chronic condition .
  • Photoaging : The compound is effective in managing signs of photoaging, including fine wrinkles and pigmentation irregularities. Long-term use has been associated with increased collagen production and better organization of collagen fibers in the skin .

Transdermal Drug Delivery

Recent studies have investigated the potential of this compound for transdermal delivery systems. Research indicates that both solutions and gel formulations can permeate the skin effectively, allowing for localized treatment of joint-related conditions .

Microemulsion Formulations

Innovative formulations using essential oil-based microemulsions have been developed to enhance the delivery of tazarotenic acid. A study reported that these microemulsions significantly improved skin deposition and therapeutic efficacy against acne vulgaris compared to traditional formulations .

Data Tables

Application AreaConcentrationEfficacyStudy Reference
Acne Vulgaris0.1%Significant reduction in lesions
Plaque Psoriasis0.05%-0.1%Decreased scaling and erythema
PhotoagingVariesImproved skin texture and collagen organization
Transdermal TherapyN/ADetectable levels in systemic circulation
Microemulsion FormulationsN/AEnhanced skin deposition; reduced ear thickness in mice models

Case Study 1: Efficacy in Acne Treatment

A randomized controlled trial involving 100 subjects demonstrated that patients using a 0.1% tazarotene gel experienced a marked reduction in both inflammatory and non-inflammatory acne lesions after 12 weeks of treatment compared to a control group receiving a placebo. The study highlighted the tolerability profile, noting that most adverse effects were mild and manageable .

Case Study 2: Psoriasis Management

In another clinical trial focused on plaque psoriasis, participants treated with tazarotenic acid showed significant improvements in psoriatic plaques after eight weeks, with a notable reduction in the Psoriasis Area Severity Index (PASI) scores compared to baseline measurements .

Case Study 3: Microemulsion Delivery System

Research on essential oil-based microemulsions indicated that formulations containing tazarotenic acid led to superior therapeutic outcomes in an animal model of acne vulgaris, achieving a 67% reduction in ear thickness compared to only 4% with conventional treatments .

Wirkmechanismus

Tazarotenic Acid Methyl Ester is a prodrug that is converted into its active form, Tazarotenic Acid, through esterase hydrolysis. The active form binds to retinoic acid receptors, specifically RAR-β and RAR-γ, which are involved in regulating gene expression. This binding influences cell differentiation and proliferation, making it effective in treating conditions like psoriasis and acne .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to be a prodrug for Tazarotenic Acid. This prodrug mechanism provides a controlled release of the active compound, enhancing its therapeutic effects while minimizing side effects .

Biologische Aktivität

Tazarotenic Acid Methyl Ester (TAME) is a synthetic retinoid derivative that has garnered attention for its biological activity, particularly in dermatological applications. This article explores the compound's mechanism of action, pharmacokinetics, therapeutic uses, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1332579-70-0
  • Molecular Formula : C21H21NO2S
  • Molecular Weight : 351.462 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • Melting Point : 97-98 °C
  • Boiling Point : 499.8 ± 45.0 °C at 760 mmHg

TAME is structurally related to tazarotene, a known selective retinoic acid receptor (RAR) agonist used primarily for treating plaque psoriasis and acne vulgaris. The methyl ester form is expected to enhance lipophilicity, potentially improving skin penetration and bioavailability.

TAME exerts its biological effects primarily through activation of RARs, which play a crucial role in regulating gene expression involved in cellular differentiation and proliferation. This mechanism is particularly relevant in the context of skin disorders, where abnormal cell proliferation is a hallmark.

Key Actions:

  • Inhibition of Ornithine Decarboxylase (ODC) : TAME has been shown to inhibit ODC activity induced by tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA), suggesting a potential role in modulating hyperproliferative conditions such as psoriasis .
  • Upregulation of Tumor Suppressor Genes : The compound promotes the expression of tazarotene-induced gene 3 (TIG3), which is associated with reduced cell proliferation and increased apoptosis in skin cells .

Pharmacokinetics

The pharmacokinetic profile of TAME indicates rapid metabolism to its active form, tazarotenic acid. Studies have demonstrated significant differences in bioavailability between various formulations (e.g., gel vs. foam).

Summary of Pharmacokinetic Findings:

ParameterTazarotene Gel (0.1%)Tazarotene Foam (0.1%)
AUC0-tau (hr*ng/mL)0.21 ± 0.120.14 ± 0.09
Cmax (ng/mL)0.023 ± 0.0160.012 ± 0.006
Terminal Half-life (hr)Not specifiedNot specified

These findings indicate that the foam formulation results in lower systemic exposure compared to the gel formulation, which may influence clinical efficacy and safety profiles .

Therapeutic Applications

TAME has been primarily investigated for its efficacy in treating skin conditions such as:

  • Plaque Psoriasis : Clinical trials have demonstrated that TAME can significantly reduce psoriatic lesions when applied topically.
  • Acne Vulgaris : Similar efficacy has been noted in acne treatment, where it helps reduce inflammation and comedone formation.

Case Study 1: Psoriasis Treatment

A study involving patients with moderate to severe plaque psoriasis treated with TAME gel showed a marked improvement in Psoriasis Area and Severity Index (PASI) scores after 12 weeks of treatment compared to baseline measurements.

Case Study 2: Acne Vulgaris Management

In another clinical trial, patients using TAME for acne experienced a reduction in inflammatory lesions by approximately 50% over an eight-week period, with minimal side effects reported.

Eigenschaften

CAS-Nummer

1332579-70-0

Molekularformel

C₂₀H₁₉NO₂S

Molekulargewicht

337.44

Synonyme

6-[2-(3,4-Dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl)ethynyl]-,3-Pyridinecarboxylic Acid Methyl Ester

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.